2'-Deoxyadenosine-1'-13C Monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

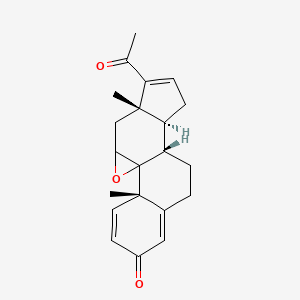

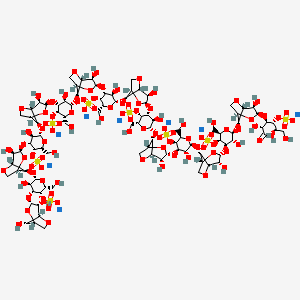

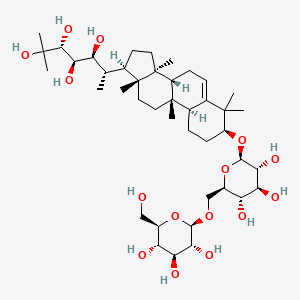

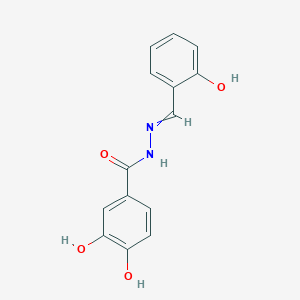

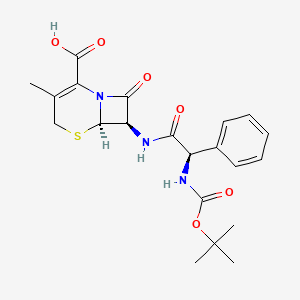

2’-Deoxyadenosine-1’-13C Monohydrate is a deoxyribonucleoside . It is a building block in chemical synthesis . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

The synthesis of 2’-Deoxyadenosine-1’-13C Monohydrate involves the use of stable heavy isotopes of hydrogen, carbon, and other elements . These isotopes have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of 2’-Deoxyadenosine-1’-13C Monohydrate is C₉¹³CH₁₅N₅O₄. The molecular weight is 270.26.Chemical Reactions Analysis

2’-Deoxyadenosine-1’-13C Monohydrate is used as a building block in chemical synthesis . It is also used in the synthesis of 5’-modified 2’-deoxyadenosine analogues as an anti-hepatitis C virus agent .Physical And Chemical Properties Analysis

2’-Deoxyadenosine-1’-13C Monohydrate is a solid substance . It is white to off-white in color . It is soluble in water to 100 mM (with warming) .Applications De Recherche Scientifique

Energy Source Under Stress Conditions

2’-Deoxyadenosine-1’-13C Monohydrate: is utilized by certain cells as an alternative energy source when under energy stress conditions . This adaptation is crucial for cell survival during periods of nutrient scarcity or metabolic stress.

cAMP Levels Modulation

This compound plays a role in modulating cyclic AMP (cAMP) levels within cells . cAMP is a critical second messenger involved in the regulation of metabolic processes and is essential for the proper response to hormonal stimulation.

Nucleoside Supplementation

It serves as a component for nucleoside supplementation in various biological studies . Nucleoside supplementation is important in research involving cell cultures and can be critical for experiments related to DNA and RNA synthesis.

DNA Methylation Studies

2’-Deoxyadenosine-1’-13C Monohydrate: is used as a standard to estimate DNA global methylation rates in proliferating oil palm embryogenic suspensions . DNA methylation is a key epigenetic mechanism that plays a significant role in regulating gene expression.

Viral Research

The compound has been employed to reverse sterile alpha motif (SAM) and histidine-aspartate (HD) domain-containing protein (SAMHD1) inhibition of human immunodeficiency virus (HIV-1) and hepatitis B virus (HBV) . This application is pivotal in understanding viral replication mechanisms and developing antiviral strategies.

Analytical Applications

It is suitable for use in analytical applications, including pharmaceutical release testing, method development for qualitative and quantitative analyses, and quality control testing in food and beverage industries . This highlights its versatility and importance in ensuring the safety and efficacy of various products.

Safety and Hazards

Users are advised to avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of water. Wear protective clothing, gloves, and eye/face protection . It is very toxic if swallowed .

Mécanisme D'action

Target of Action

2’-Deoxyadenosine-1’-13C Monohydrate is a deoxyribonucleoside . It is a derivative of the nucleoside adenosine . The primary targets of this compound are likely to be the enzymes and proteins that interact with adenosine and its derivatives.

Mode of Action

The presence of the 13C isotope could potentially alter the interactions of the compound with its targets .

Biochemical Pathways

The biochemical pathways affected by 2’-Deoxyadenosine-1’-13C Monohydrate are likely to be those involving DNA synthesis and repair, given its structure as a deoxyribonucleoside . .

Pharmacokinetics

It has been suggested that stable heavy isotopes like 13c can be incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, the substitution of hydrogen with its isotope deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of 2’-Deoxyadenosine-1’-13C Monohydrate’s action would likely depend on its specific interactions with its targets. As a deoxyribonucleoside, it could potentially be incorporated into DNA, which could have various effects depending on the context .

Action Environment

The action, efficacy, and stability of 2’-Deoxyadenosine-1’-13C Monohydrate could potentially be influenced by various environmental factors. These might include the presence of other molecules, pH, temperature, and the specific cellular or tissue environment .

Propriétés

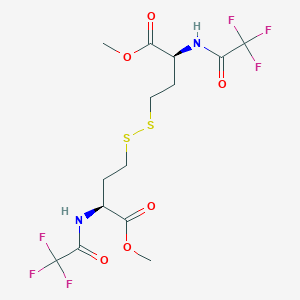

| { "Design of the Synthesis Pathway": "The synthesis of '2'-Deoxyadenosine-1'-13C Monohydrate' can be achieved by the selective labeling of the carbon-13 atom at the 1' position of the ribose moiety of 2'-deoxyadenosine. This can be accomplished by using a suitable starting material and a series of chemical reactions that incorporate the carbon-13 label into the final product.", "Starting Materials": [ "Adenine", "2-Deoxyribose", "13C-labeled formaldehyde", "Hydrogen cyanide", "Sodium borohydride", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the adenine amino group using acetic anhydride and methanol", "Step 2: Reaction of 2-deoxyribose with 13C-labeled formaldehyde in the presence of hydrogen cyanide to form 1-(2-deoxy-β-D-ribofuranosyl)-2-imidazolecarboxaldehyde-13C", "Step 3: Protection of the aldehyde group using methanol and acetic anhydride", "Step 4: Reaction of the protected aldehyde with the protected adenine in the presence of sodium borohydride to form '2'-Deoxyadenosine-1'-13C", "Step 5: Isolation and purification of the product using column chromatography", "Step 6: Crystallization of the purified product from a mixture of methanol and water to obtain '2'-Deoxyadenosine-1'-13C Monohydrate'" ] } | |

Numéro CAS |

446276-63-7 |

Nom du produit |

2'-Deoxyadenosine-1'-13C Monohydrate |

Formule moléculaire |

C₉¹³CH₁₅N₅O₄ |

Poids moléculaire |

270.26 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.